バタラニブ
概要
説明
バタラニブは、特に進行性または化学療法に反応しないさまざまな種類の癌の潜在的な治療法として研究されています . バタラニブは経口活性であり、バイエルシェリングとノバルティスによって開発されています .
2. 製法
バタラニブは、そのコア構造であるN-(4-クロロフェニル)-4-(ピリジン-4-イルメチル)フタラジン-1-アミンを形成する一連の化学反応によって合成されます。合成経路は通常、次の手順を伴います。
フタラジンコアの形成: これは、適切な前駆体の環化によってフタラジン環を形成することを伴います。
置換反応: 求核置換反応による4-クロロフェニル基とピリジン-4-イルメチル基の導入。
工業生産方法は、一貫性と品質を確保するために、これらの反応を制御された条件下でスケールアップすることを伴います。 このプロセスは、収率と純度が最適化されており、多くの場合、自動化されたシステムと厳格な品質管理対策が伴います .
科学的研究の応用
Vatalanib has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein kinase inhibition and angiogenesis.
Biology: Investigated for its effects on cellular signaling pathways and its role in inhibiting angiogenesis.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery.
作用機序
バタラニブは、血管内皮増殖因子受容体、血小板由来増殖因子受容体、c-KITのチロシンキナーゼドメインを強力に阻害することで効果を発揮します . これらの受容体は、腫瘍の増殖と転移に不可欠な新しい血管の形成において重要な役割を果たしています。 これらの受容体を阻害することにより、バタラニブは血管新生を効果的にブロックし、それによって腫瘍への栄養素と酸素の供給を制限し、その増殖を阻害します .
6. 類似の化合物との比較
バタラニブは、血管新生に関与する複数のチロシンキナーゼ受容体を阻害する能力においてユニークです。類似の化合物には以下が含まれます。
スニチニブ: 血管内皮増殖因子受容体と血小板由来増殖因子受容体など、複数の受容体を標的とする別のチロシンキナーゼ阻害剤。
ソラフェニブ: 血管内皮増殖因子受容体、血小板由来増殖因子受容体、および腫瘍の増殖と血管新生に関与するその他のキナーゼを阻害します。
準備方法
Vatalanib is synthesized through a series of chemical reactions involving the formation of its core structure, N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine. The synthetic route typically involves the following steps:
Formation of the phthalazine core: This involves the cyclization of appropriate precursors to form the phthalazine ring.
Substitution reactions: Introduction of the 4-chlorophenyl and pyridin-4-ylmethyl groups through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity vatalanib.
Industrial production methods involve scaling up these reactions under controlled conditions to ensure consistency and quality. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures .
化学反応の分析
バタラニブは、以下を含むさまざまな化学反応を受けます。
酸化: バタラニブは特定の条件下で酸化され、酸化された誘導体の形成につながります。
還元: 還元反応は、バタラニブ内の官能基を改変し、その活性を変化させる可能性があります。
これらの反応で使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応用のさまざまな求核剤と求電子剤が含まれます . これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。
4. 科学研究への応用
バタラニブは、以下を含む幅広い科学研究への応用があります。
化学: タンパク質キナーゼ阻害と血管新生を研究するためのツールとして使用されます。
生物学: 細胞シグナル伝達経路への影響と血管新生阻害における役割について調査されています。
類似化合物との比較
Vatalanib is unique in its ability to inhibit multiple tyrosine kinase receptors involved in angiogenesis. Similar compounds include:
Sunitinib: Another tyrosine kinase inhibitor that targets multiple receptors, including vascular endothelial growth factor receptors and platelet-derived growth factor receptors.
Sorafenib: Inhibits vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and other kinases involved in tumor growth and angiogenesis.
Compared to these compounds, vatalanib has a broader spectrum of activity and is particularly effective in inhibiting vascular endothelial growth factor receptor-2 .
生物活性
Vatalanib (PTK787/ZK225584) is a potent oral tyrosine kinase inhibitor primarily targeting the vascular endothelial growth factor (VEGF) receptors, specifically VEGFR-1, VEGFR-2, and VEGFR-3, as well as the platelet-derived growth factor receptor (PDGFR) and c-Kit. This compound has been extensively studied for its anti-angiogenic properties and potential therapeutic applications in various cancers.
Vatalanib inhibits the phosphorylation of receptor tyrosine kinases involved in angiogenesis, thereby disrupting the signaling pathways that promote tumor growth and metastasis. The inhibition of VEGFRs leads to reduced endothelial cell proliferation, migration, and survival, which are critical processes in the formation of new blood vessels (angiogenesis) that supply tumors with necessary nutrients and oxygen.
Pharmacokinetics
Vatalanib is rapidly absorbed after oral administration, reaching peak plasma concentrations approximately 2 hours post-dose. It has a mean terminal half-life ranging from 4 to 6 hours. The drug is extensively metabolized by cytochrome P450 enzymes, primarily CYP3A4, and is approximately 98% bound to plasma proteins .
Phase II Trials
- Pancreatic Cancer : A phase II trial investigated vatalanib in patients with advanced pancreatic cancer who had failed previous treatments. Patients received a ramp-up dosing schedule starting at 250 mg twice daily. The study reported a 6-month survival rate of 36% among participants .
- Renal Cell Carcinoma (RCC) : In a phase Ib study combining vatalanib with everolimus, the maximum tolerated dose was established at 1000 mg daily for vatalanib. The median overall survival was noted at 16.3 months for all patients, with treatment-naive patients achieving significantly better outcomes .
- Colorectal Cancer : Vatalanib demonstrated improved progression-free survival (PFS) in patients with high vascular density tumors when combined with chemotherapy compared to those receiving placebo .
Case Studies
- Case Study on RCC : A patient cohort treated with vatalanib showed that 29% achieved a partial response, while an additional 62.5% exhibited stable disease . The study highlighted the importance of baseline IL-6 levels as a predictive biomarker for survival outcomes.
Biological Activity Summary Table
Parameter | Value/Description |
---|---|
Targets | VEGFR-1, VEGFR-2, VEGFR-3, PDGFR-β, c-Kit |
IC50 Values | VEGFR-2: 37 nM; VEGFR-1: 77 nM |
Pharmacokinetics | Absorption: ~2h; Half-life: 4-6h |
Protein Binding | ~98% |
Common Toxicities | Proteinuria, hypertension, fatigue |
Median Overall Survival | RCC: 16.3 months; Pancreatic Cancer: 36% at 6 months |
特性
IUPAC Name |
N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14/h1-12H,13H2,(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOYDOIWSSHVCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046919 | |
Record name | Vatalanib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Vatalanib potently inhibits vascular endothelial growth factor (VEGF) receptor tyrosine kinases, important enzymes in the formation of new blood vessels that contribute to tumor growth and metastasis. | |
Record name | Vatalanib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04879 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
212141-54-3 | |
Record name | Vatalanib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=212141-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vatalanib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212141543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vatalanib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04879 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Vatalanib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VATALANIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DX9U76296 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。